molecular formula C13H12N4O5 B4360540 N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1,3-benzodioxole-5-carboxamide

N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1,3-benzodioxole-5-carboxamide

Cat. No.: B4360540
M. Wt: 304.26 g/mol
InChI Key: POXDBLNVVXWBQW-UHFFFAOYSA-N
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Description

N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1,3-benzodioxole-5-carboxamide is a complex organic compound characterized by its unique structure, which includes a nitro group, a pyrazolyl ring, an ethyl chain, and a benzodioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1,3-benzodioxole-5-carboxamide typically involves multiple steps, starting with the preparation of the pyrazolyl ring. One common approach is the nitration of 1H-pyrazole to introduce the nitro group at the 4-position. Subsequently, the ethyl chain is attached to the pyrazolyl ring through nucleophilic substitution reactions. Finally, the benzodioxole moiety is introduced via a reaction with 1,3-benzodioxole-5-carboxylic acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and scalability. Advanced purification techniques, such as column chromatography and recrystallization, are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions often involve the use of strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

Chemistry and Biology: N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1,3-benzodioxole-5-carboxamide is used as a building block in the synthesis of more complex molecules. Its biological activity has been explored in various studies, including its potential as an antimicrobial agent and its role in enzyme inhibition.

Medicine: Research has shown that this compound exhibits promising pharmacological properties, such as anti-inflammatory and anticancer activities. It has been investigated for its potential use in the development of new therapeutic agents.

Industry: In the chemical industry, this compound serves as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals. Its versatility makes it valuable in the production of various industrial products.

Mechanism of Action

The mechanism by which N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1,3-benzodioxole-5-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. For example, its anti-inflammatory properties may be attributed to the inhibition of certain enzymes involved in the inflammatory response. The compound may also interact with cellular receptors, leading to downstream effects that contribute to its biological activity.

Comparison with Similar Compounds

  • 2-(4-Nitro-1H-pyrazol-1-yl)ethanol: A related compound with a similar pyrazolyl ring structure.

  • 1-(4-Nitro-pyrazol-1-yl)-propan-2-one: Another nitro-substituted pyrazole derivative.

Uniqueness: N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1,3-benzodioxole-5-carboxamide stands out due to its unique combination of functional groups, which contribute to its diverse range of applications and biological activities.

Properties

IUPAC Name

N-[2-(4-nitropyrazol-1-yl)ethyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O5/c18-13(9-1-2-11-12(5-9)22-8-21-11)14-3-4-16-7-10(6-15-16)17(19)20/h1-2,5-7H,3-4,8H2,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POXDBLNVVXWBQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NCCN3C=C(C=N3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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